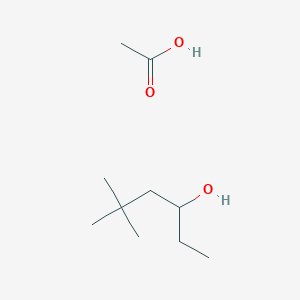
Acetic acid;5,5-dimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5,5-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O3. It is also known by its systematic name, 3-Hexanol,5,5-dimethyl-,acetate . This compound is characterized by the presence of both an acetic acid moiety and a 5,5-dimethylhexan-3-ol moiety, making it a unique ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethylhexan-3-ol typically involves the esterification of 5,5-dimethylhexan-3-ol with acetic anhydride . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
5,5-dimethylhexan-3-ol+acetic anhydride→acetic acid;5,5-dimethylhexan-3-ol+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.
Reduction: 5,5-dimethylhexan-3-ol and acetic acid.
Substitution: Various esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a model compound for studying ester metabolism and pharmacokinetics.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethylhexan-3-ol: The parent alcohol of the ester.
Acetic acid: The simplest carboxylic acid and a component of the ester.
3-Hexanol: A similar alcohol with a different alkyl group.
Uniqueness
Acetic acid;5,5-dimethylhexan-3-ol is unique due to its combined structure of acetic acid and 5,5-dimethylhexan-3-ol. This combination imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions .
Eigenschaften
CAS-Nummer |
89389-87-7 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
acetic acid;5,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
UMTYUSBTFRIDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)(C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
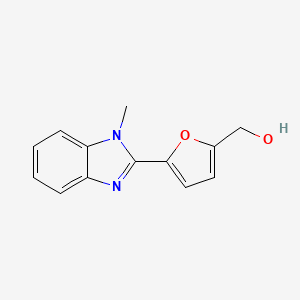
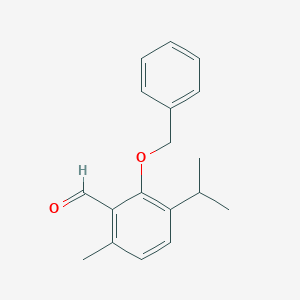

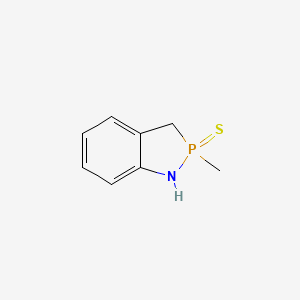
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
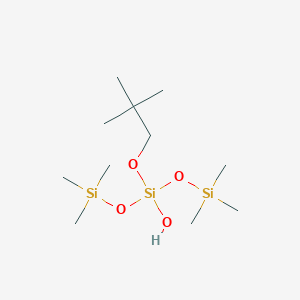

![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
